molecular formula C16H15ClOS B2637311 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 270086-91-4

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No.: B2637311
CAS No.: 270086-91-4
M. Wt: 290.81
InChI Key: KANGNWFYCBSPHT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as 4-chloro-3-methylsulfonylbenzaldehyde, is a synthetic compound with a wide range of scientific research applications. It is a versatile building block for organic synthesis and has been used in the development of new drugs and in the preparation of pharmaceutical intermediates. 4-chloro-3-methylsulfonylbenzaldehyde has been used extensively in the fields of organic chemistry and medicinal chemistry due to its unique properties.

Scientific Research Applications

High-Performance Polymers

Transparent Aromatic Polyimides with High Refractive Index : A study conducted by Tapaswi et al. (2015) synthesized transparent polyimides (PIs) with high refractive indices and small birefringences, which were derived from thiophenyl-substituted benzidines. These materials exhibit good thermomechanical stabilities and could be applied in advanced optoelectronic devices due to their favorable optical properties (Tapaswi et al., 2015).

Organic Synthesis and Antibacterial Agents

Antibacterial Heterocyclic Compounds : Research by Hu et al. (2006) explored the synthesis of amino-heterocyclic compounds featuring an oxime-ether group. These compounds displayed potential antibacterial activities, suggesting their utility in the development of new antibacterial agents (Hu et al., 2006).

Advanced Material Chemistry

Chemiluminescence of Sulfanyl-Substituted Bicyclic Dioxetanes : Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes and investigated their base-induced chemiluminescence. These compounds could have applications in bioanalytical assays and imaging techniques due to their light-emitting properties (Watanabe et al., 2010).

Synthesis of Chiral Intermediates

Asymmetric Synthesis Using Yeast Reductase : Choi et al. (2010) demonstrated the use of yeast reductase for the high enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drugs. This study underscores the significance of biocatalysis in producing enantiomerically pure substances (Choi et al., 2010).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANGNWFYCBSPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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